molecular formula C11H20O B13518853 4-(Tert-butyl)-1-oxaspiro[2.5]octane

4-(Tert-butyl)-1-oxaspiro[2.5]octane

Cat. No.: B13518853
M. Wt: 168.28 g/mol
InChI Key: JVCGSDGFPFAZLF-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-1-oxaspiro[25]octane is a chemical compound with the molecular formula C11H19NO3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)-1-oxaspiro[2.5]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl alcohol with a suitable epoxide in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Tert-butyl)-1-oxaspiro[2.5]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can affect various biochemical pathways, leading to its potential use in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butyl)-1-oxaspiro[2.5]octane is unique due to its specific spiro structure and the presence of the tert-butyl group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

4-tert-butyl-1-oxaspiro[2.5]octane

InChI

InChI=1S/C11H20O/c1-10(2,3)9-6-4-5-7-11(9)8-12-11/h9H,4-8H2,1-3H3

InChI Key

JVCGSDGFPFAZLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCCC12CO2

Origin of Product

United States

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